2-(benzimidazol-1-yl)-N-(4-piperidin-1-ylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzimidazol-1-yl)-N-(4-piperidin-1-ylphenyl)acetamide, also known as BPPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BPPA is a small molecule that has been studied for its ability to inhibit the growth of cancer cells, as well as its potential for use in the treatment of other diseases.
Wirkmechanismus
The mechanism of action of 2-(benzimidazol-1-yl)-N-(4-piperidin-1-ylphenyl)acetamide is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 2-(benzimidazol-1-yl)-N-(4-piperidin-1-ylphenyl)acetamide has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
2-(benzimidazol-1-yl)-N-(4-piperidin-1-ylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the growth of cancer cells, 2-(benzimidazol-1-yl)-N-(4-piperidin-1-ylphenyl)acetamide has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. 2-(benzimidazol-1-yl)-N-(4-piperidin-1-ylphenyl)acetamide has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(benzimidazol-1-yl)-N-(4-piperidin-1-ylphenyl)acetamide is that it is a small molecule, which makes it relatively easy to synthesize and study in the laboratory. However, one limitation of 2-(benzimidazol-1-yl)-N-(4-piperidin-1-ylphenyl)acetamide is that its mechanism of action is not yet fully understood, which makes it difficult to predict its potential therapeutic applications.
Zukünftige Richtungen
There are several potential future directions for research on 2-(benzimidazol-1-yl)-N-(4-piperidin-1-ylphenyl)acetamide. One area of interest is the development of 2-(benzimidazol-1-yl)-N-(4-piperidin-1-ylphenyl)acetamide derivatives that may have improved therapeutic properties. Another area of interest is the investigation of the mechanism of action of 2-(benzimidazol-1-yl)-N-(4-piperidin-1-ylphenyl)acetamide, which may provide insights into its potential therapeutic applications. Finally, further studies are needed to investigate the safety and efficacy of 2-(benzimidazol-1-yl)-N-(4-piperidin-1-ylphenyl)acetamide in animal models and clinical trials.
Synthesemethoden
The synthesis of 2-(benzimidazol-1-yl)-N-(4-piperidin-1-ylphenyl)acetamide involves several steps, including the reaction of 1,2-phenylenediamine with 4-piperidin-1-ylbenzaldehyde to form a Schiff base. This Schiff base is then reduced using sodium borohydride to produce the final product, 2-(benzimidazol-1-yl)-N-(4-piperidin-1-ylphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(benzimidazol-1-yl)-N-(4-piperidin-1-ylphenyl)acetamide has been the subject of several scientific studies, with researchers investigating its potential therapeutic applications. One study found that 2-(benzimidazol-1-yl)-N-(4-piperidin-1-ylphenyl)acetamide was able to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a cancer treatment. Other studies have investigated the use of 2-(benzimidazol-1-yl)-N-(4-piperidin-1-ylphenyl)acetamide in the treatment of Alzheimer's disease and Parkinson's disease, with promising results.
Eigenschaften
IUPAC Name |
2-(benzimidazol-1-yl)-N-(4-piperidin-1-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c25-20(14-24-15-21-18-6-2-3-7-19(18)24)22-16-8-10-17(11-9-16)23-12-4-1-5-13-23/h2-3,6-11,15H,1,4-5,12-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQPJONBDAVXNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CN3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzimidazol-1-yl)-N-(4-piperidin-1-ylphenyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.